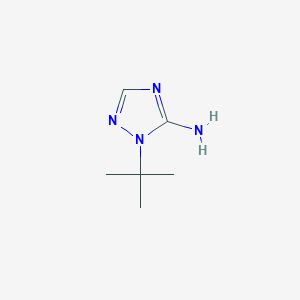

1-tert-butyl-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

2-tert-butyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-6(2,3)10-5(7)8-4-9-10/h4H,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVKXSFYBWIMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Pivalic Acid and Thiourea Intermediate

One common method involves the reaction of pivalic acid (or its derivatives) with thiourea to form an intermediate, which subsequently undergoes heterocyclization with hydrazine hydrate to yield this compound. This approach leverages the formation of the triazole ring through cyclization of thiourea-derived intermediates with hydrazine under controlled conditions. The tert-butyl group originates from the pivalic acid moiety, providing steric bulk and lipophilicity to the final compound.

Industrial Scale Synthesis

Industrial production typically optimizes the above route by controlling reaction parameters such as temperature, solvent, and reagent purity to maximize yield and reproducibility. The process often involves:

Alternative Synthetic Strategies from Related Triazole Derivatives

Research on related 1,2,4-triazol-5-amines suggests complementary synthetic pathways involving guanidinosuccinimide intermediates and aminoguanidine hydrochloride reactions under microwave irradiation. These methods, while primarily applied to N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, provide insights into the formation of substituted triazole rings that could be adapted for tert-butyl-substituted analogs. For example, nucleophilic opening of succinimide rings with amines followed by recyclization can afford triazole derivatives, but the nucleophilicity of the amine influences the success of these routes.

Detailed Reaction Conditions and Mechanistic Insights

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Pivalic acid + Thiourea | Formation of thiourea intermediate | Typically performed under reflux in suitable solvent |

| 2 | Thiourea intermediate + Hydrazine hydrate | Cyclization to form triazole ring | Temperature control critical, often reflux or microwave-assisted |

| 3 | Purification | Crystallization or chromatography | Ensures high purity for research or industrial use |

The cyclization step is crucial, where hydrazine attacks the thiourea intermediate leading to ring closure forming the 1,2,4-triazole core. The tert-butyl group remains intact throughout, contributing to the compound’s stability.

Research Findings on Synthesis Optimization

- Microwave irradiation has been employed to accelerate ring closure reactions in related triazole syntheses, improving yields and reducing reaction times.

- The presence of bulky substituents like tert-butyl can influence reaction kinetics and product crystallinity, necessitating optimization of temperature and solvent systems.

- Alternative bases such as potassium hydroxide or organic bases (e.g., DMAP, DIPEA) can be used to facilitate cyclization and improve yields in analogous triazole acylation reactions, suggesting potential for similar optimizations in tert-butyl triazole synthesis.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reaction | Advantages | Limitations |

|---|---|---|---|---|

| Pivalic acid + Thiourea + Hydrazine hydrate | Pivalic acid, thiourea, hydrazine hydrate | Cyclization to triazole ring | Straightforward, scalable, well-established | Requires careful control of reaction conditions |

| Guanidinosuccinimide pathway (related compounds) | Succinic anhydride, aminoguanidine hydrochloride, amines | Nucleophilic ring opening and recyclization | Useful for diverse substitutions, microwave-assisted | Less suitable for bulky or less nucleophilic amines |

| Coupling with tert-butyl isocyanate (patent method for related triazoles) | 4-Amino-1,2,4-triazolones, tert-butyl isocyanate | Coupling under controlled temperature | Allows for introduction of tert-butyl groups | Requires high purity reagents, multi-step |

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Effect on Synthesis |

|---|---|---|

| Temperature | 50–120 °C (varies by step) | Influences cyclization rate and product yield |

| Solvent | Ethanol, acetonitrile, or water mixtures | Solubility and reaction medium impact |

| Reaction Time | 1–4 hours (microwave-assisted shorter) | Longer time may improve yield but risk side reactions |

| Base/Additives | KOH, DMAP, DIPEA | Facilitate cyclization and acylation |

| Purification | Crystallization, flash chromatography | Ensures product purity and removal of side products |

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxidized triazole derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Properties

-

Antimicrobial Activity

1-tert-butyl-1H-1,2,4-triazol-5-amine derivatives have been evaluated for their antimicrobial properties. Research indicates that various triazole derivatives exhibit potent antibacterial and antifungal activities. For instance, triazole compounds have shown effectiveness against a range of pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli . -

Anticancer Potential

Studies have highlighted the anticancer properties of triazole compounds. For example, certain derivatives have demonstrated significant inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth . The compound's structural features allow it to interact with key biological targets, making it a candidate for further development in cancer therapeutics. -

Neuroprotective Effects

Triazoles are also being investigated for their neuroprotective properties. Some studies suggest that they can act as antagonists of GABA receptors and may play a role in treating neurodegenerative diseases . This suggests potential applications in the treatment of conditions such as Alzheimer's disease.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

-

One-Pot Synthesis

Recent advancements have introduced one-pot synthetic strategies that simplify the production of triazole derivatives while maintaining high yields and purity . This method enhances the efficiency of synthesizing complex compounds for medicinal chemistry applications. -

Modification of Existing Structures

Researchers have explored modifying existing triazole frameworks to enhance their biological activities. For instance, introducing different substituents on the triazole ring has been shown to significantly alter the pharmacological profile of these compounds .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine () :

The methyl and phenyl groups at positions 1 and 3, respectively, enable regioselective sulfonylation and acylation reactions. In contrast, the tert-butyl group in this compound may sterically hinder reactions at the triazole ring, reducing yields in sulfonylation or cyclization steps . - 3-Azido-N-nitro-1H-1,2,4-triazol-5-amine () :

The nitro and azido groups enhance energetic performance (detonation velocity: 8,159–9,409 m/s) but increase sensitivity. The tert-butyl group would likely lower density and detonation performance but improve thermal stability .

Physicochemical Properties

Anticancer Activity

- 1H-1,2,4-Triazol-5-amine Derivatives () :

Derivatives with naphthalene substituents (e.g., 3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine) show IC₅₀ values of 0.122 μmol/mL against Hela cells . The tert-butyl analog may improve cell membrane permeability due to higher lipophilicity. - 4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine () :

This compound demonstrates potent antitumor activity (IC₅₀: 0.122 μmol/mL), attributed to intramolecular hydrogen bonding and steric stabilization by the tert-butyl group.

Energetic Material Performance

- 3-Azido-N-nitro Derivatives () : Detonation pressures reach 39.3 GPa, but sensitivity to impact (2.5 J) limits practical use. The tert-butyl group could reduce sensitivity while maintaining moderate energy output .

Biological Activity

1-tert-butyl-1H-1,2,4-triazol-5-amine (TBTA) is a compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered attention in various fields due to its notable biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C₆H₁₁N₅

- Structural Features : The presence of a tert-butyl group enhances the compound's lipophilicity and stability, making it suitable for biological applications. Its unique structure allows for diverse interactions with biological macromolecules.

TBTA primarily functions as a ligand in bioconjugation reactions, notably in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is crucial for creating bioorthogonal connections. While specific primary targets are not extensively documented, its interaction with copper ions is essential for catalyzing reactions that facilitate the formation of covalent bonds in living systems.

Biological Activities

Research has demonstrated that TBTA exhibits significant biological activities, including:

- Antimicrobial Activity : TBTA has been explored for its potential as an antimicrobial agent. Studies indicate that derivatives of triazoles, including TBTA, show a wide spectrum of antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : TBTA has been investigated for its inhibitory effects on various enzymes. For instance, amide-functionalized derivatives have shown selective inhibition of blood coagulation factors such as FXIIa and thrombin, with IC₅₀ values indicating potent activity .

- Antifungal and Antiviral Properties : The triazole core is known for its incorporation into clinically important antifungal agents like itraconazole and voriconazole. TBTA's derivatives have also been tested for antiviral activities against various pathogens .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Example Compounds | Targeted Pathogen/Enzyme | IC₅₀ Value (nM) |

|---|---|---|---|

| Antimicrobial | 4-amino-5-aryl derivatives | E. coli, B. subtilis | 5 µg/mL |

| Enzyme Inhibition | Acylated aminotriazoles | FXIIa | 28 |

| Thrombin | 41 | ||

| Antifungal | Itraconazole derivatives | Various fungi | Varies |

Case Study: Antibacterial Activity

In a study focusing on the antibacterial properties of TBTA derivatives, compounds were synthesized and tested against standard bacterial strains using methods such as agar disc-diffusion and minimum inhibitory concentration (MIC) assessments. One notable derivative exhibited an MIC comparable to ceftriaxone against Bacillus subtilis, indicating promising potential as an antimicrobial agent .

Future Directions

The unique properties of this compound make it a valuable candidate for further research in medicinal chemistry. Future studies could focus on:

- Structural Modifications : Exploring modifications to enhance binding affinities and selectivity towards specific biological targets.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile of TBTA derivatives.

- Broader Applications : Investigating potential uses in agriculture as fungicides or herbicides due to their biological activity.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and triazole ring protons (δ ~7.5–8.5 ppm).

- IR Spectroscopy : Confirm NH₂ stretches (~3350 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 169.1) .

How is thermal stability assessed for this compound?

Q. Advanced

- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperature (T₀) and exothermic/endothermic events.

- Thermogravimetric Analysis (TGA) : Quantifies weight loss under controlled heating (e.g., 10°C/min in N₂).

- Impact Sensitivity Testing : Determines stability under mechanical stress (e.g., hammer tests) .

What are common derivatives of this compound and their applications?

Q. Basic

- Sulfoxide/sulfone derivatives : Enhance solubility and bioactivity via oxidation .

- Metal complexes : Improve antimicrobial or anticancer properties (e.g., copper(II) complexes) .

- Energetic salts : Explore applications in thermally stable explosives (e.g., nitro-functionalized derivatives) .

How does crystal structure determination inform bioactivity?

Advanced

Single-crystal X-ray diffraction reveals:

- Planarity and dihedral angles : Influence π-π stacking and membrane permeability (e.g., planar triazole rings enhance antimicrobial activity) .

- Hydrogen bonding networks : Stabilize interactions with enzyme active sites (e.g., N–H⋯N bonds in kinase inhibitors) .

- SHELX refinement : Critical for resolving disorder in tert-butyl groups .

How is the compound evaluated as an enzyme inhibitor?

Q. Advanced

- Enzyme Assays : Measure IC₅₀ against targets like ketol-acid reductoisomerase (KARI) using spectrophotometric methods (e.g., NADPH depletion at 340 nm) .

- Docking Studies : Predict binding modes using software like AutoDock Vina.

- Mutagenesis : Validate interactions by altering key residues (e.g., His/Cys in the active site) .

What strategies address solubility limitations?

Q. Basic

- Co-solvents : Use DMSO or PEG-400 to enhance aqueous solubility .

- Salt Formation : Protonate the amine group with HCl or trifluoroacetic acid.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) .

How do computational methods predict reactivity and stability?

Q. Advanced

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in biological environments.

- QSPR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with experimental data .

How should contradictory biological activity data be resolved?

Q. Advanced

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 μM).

- Orthogonal Assays : Validate antimicrobial claims using both MIC (minimum inhibitory concentration) and time-kill studies .

- Structural Analog Comparison : Benchmark against known triazole derivatives (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) to identify structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.